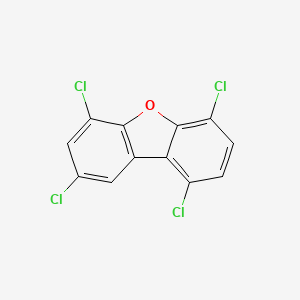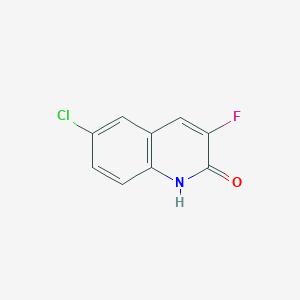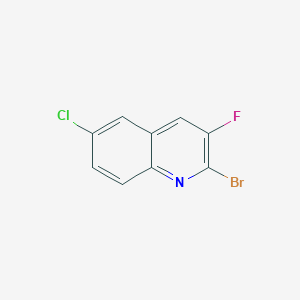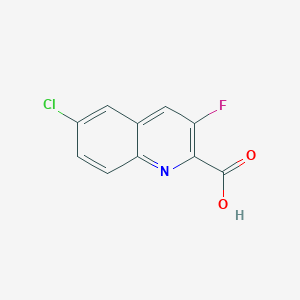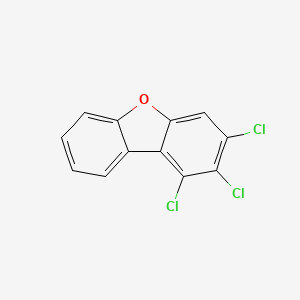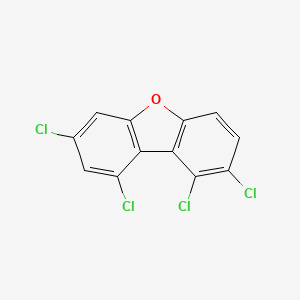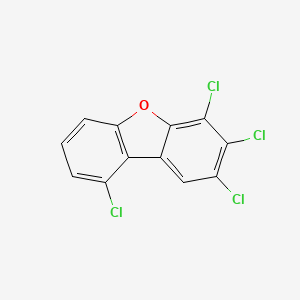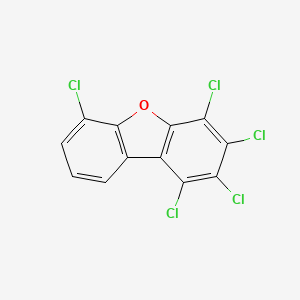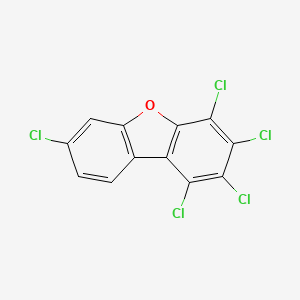
1,3,4,6,7-Pentachlorodibenzofuran
Descripción general
Descripción
1,3,4,6,7-Pentachlorodibenzofuran is a type of polychlorinated dibenzofuran (PCDF), which is a family of organic compounds where one or several of the hydrogens in the dibenzofuran structure are replaced by chlorines . It is similar to polychlorinated dibenzodioxins in properties and chemical structures . It is known to be a ligand-activated transcriptional activator .
Synthesis Analysis
Polychlorinated dibenzofurans can be formed by pyrolysis or incineration at temperatures below 1200 °C of chlorine-containing products, such as PVC, PCBs, and other organochlorides, or of non-chlorine containing products in the presence of chlorine donors .Chemical Reactions Analysis
This compound is known to induce the expression of genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 . It also activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .Aplicaciones Científicas De Investigación
1. Environmental Monitoring and Analysis
- GC–MPI–MS Technique : The use of gas chromatography combined with multiphoton ionization–mass spectrometry (GC–MPI–MS) enables the measurement of pentachlorodibenzofurans (pentaCDFs) in environmental samples like flue gas from incinerators. This study by (Itoh et al., 2008) highlights the capability to determine pentaCDF isomers in the environment using this technique.
2. Bioremediation
- Detoxification by Bacterial Cultures : Research shows that certain bacterial cultures, including Dehalococcoides ethenogenes Strain 195, can dechlorinate and detoxify hexachlorodibenzofuran, leading to the formation of less toxic compounds like 1,3,4,7,8-pentachlorodibenzofuran. This finding by (Liu & Fennell, 2008) suggests a potential avenue for environmental remediation of toxic chlorinated compounds.
3. Toxicity Assessment
- Evaluating Carcinogenicity : 2,3,4,7,8-Pentachlorodibenzofuran has been classified as carcinogenic, interacting with the aryl hydrocarbon receptor (AhR) similarly to other toxic compounds like dioxins. This classification is based on evidence of carcinogenicity in experimental animals and specific action mechanisms, as discussed in the study by (Apostoli et al., 2011).
4. Cancer Research
- Targeting Estrogen Receptor-Negative Breast Cancer : Pentachlorodibenzofuran compounds, by modulating the AhR receptor, have shown potential in inhibiting the proliferation of estrogen receptor-negative breast cancer cell lines. This application in cancer chemotherapy, as indicated by (Zhang et al., 2009), suggests a new avenue for treating this type of cancer.
5. Understanding Environmental Health Risks
- Estimating Cancer Potency : Studies like that by (Simon et al., 2008) provide important insights into the cancer potency of pentachlorodibenzofuran, helping in the assessment of environmental health risks and the establishment of safety standards.
Mecanismo De Acción
Safety and Hazards
1,3,4,6,7-Pentachlorodibenzofuran is toxic. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is recommended to avoid any skin contact and effects of contact or inhalation may be delayed .
Propiedades
IUPAC Name |
1,3,4,6,7-pentachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-5-2-1-4-8-6(14)3-7(15)10(17)12(8)18-11(4)9(5)16/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYYDUWJIJMOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232549 | |
| Record name | 1,3,4,6,7-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83704-36-3 | |
| Record name | 1,3,4,6,7-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4,6,7-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4,6,7-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S16I8I4K1W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



